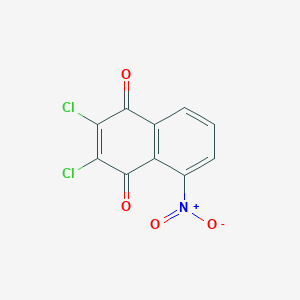
2,3-ジクロロ-5-ニトロ-1,4-ナフトキノン
概要
説明
2,3-Dichloro-5-nitro-1,4-naphthoquinone is a synthetic organic compound with the molecular formula C10H3Cl2NO4. It is a derivative of naphthoquinone, characterized by the presence of two chlorine atoms and one nitro group attached to the naphthoquinone core. This compound is known for its distinctive yellow to orange crystalline appearance and has been studied for its various chemical and biological properties.
科学的研究の応用
2,3-Dichloro-5-nitro-1,4-naphthoquinone has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity due to its ability to induce oxidative stress in cancer cells.
Industry: Utilized as a dye intermediate and in the production of certain polymers and resins.
作用機序
Target of Action
2,3-Dichloro-5-nitro-1,4-naphthoquinone is a special naphthoquinone with four electrophilic sites Naphthoquinones are known to interact with a variety of biological targets, including enzymes and receptors, due to their electrophilic nature .
Mode of Action
The mode of action of 2,3-Dichloro-5-nitro-1,4-naphthoquinone involves its interaction with its targets. The compound’s electrophilic sites allow it to form covalent bonds with nucleophilic sites on its targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Naphthoquinones are known to influence various biochemical pathways due to their broad range of biological targets . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Result of Action
The molecular and cellular effects of 2,3-Dichloro-5-nitro-1,4-naphthoquinone’s action would depend on its specific targets and the biochemical pathways it influences. Given the compound’s electrophilic nature, it could potentially alter the function of its targets, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2,3-Dichloro-5-nitro-1,4-naphthoquinone could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect the compound’s interactions with its targets and its overall stability .
生化学分析
Biochemical Properties
The nature of these interactions is often associated with redox properties and other mechanisms .
Cellular Effects
Naphthoquinones have been reported to have potential biological activity, including antimicrobial and antitumoral effects . They can influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Naphthoquinones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-nitro-1,4-naphthoquinone typically involves the nitration and chlorination of 1,4-naphthoquinone. The process begins with the nitration of 1,4-naphthoquinone using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 2 and 3 positions.
Industrial Production Methods: In an industrial setting, the production of 2,3-Dichloro-5-nitro-1,4-naphthoquinone involves large-scale nitration and chlorination processes. These processes are carried out in controlled environments to ensure the safety and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
化学反応の分析
Types of Reactions: 2,3-Dichloro-5-nitro-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, piperazines, or morpholines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like tin(II) chloride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines under basic conditions.
Major Products:
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Amino-naphthoquinones.
Substitution: Regioisomeric amino-naphthoquinone derivatives.
類似化合物との比較
1,4-Naphthoquinone: The parent compound, used as a precursor in various chemical syntheses.
2,3-Dichloro-1,4-naphthoquinone: Similar structure but lacks the nitro group.
5-Nitro-1,4-naphthoquinone: Contains a nitro group but lacks chlorine atoms.
Uniqueness: 2,3-Dichloro-5-nitro-1,4-naphthoquinone is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its redox properties, making it more effective in generating ROS and inducing oxidative stress compared to its analogs.
特性
IUPAC Name |
2,3-dichloro-5-nitronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2NO4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCITCQRUBWCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402657 | |
| Record name | 2,3-Dichloro-5-nitro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22360-86-7 | |
| Record name | 2,3-Dichloro-5-nitro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloro-5-nitro-1,4-dihydronaphthalene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electron-withdrawing nature of the nitro group in 2,3-Dichloro-5-nitro-1,4-naphthoquinone affect its properties?
A1: The presence of the nitro group significantly enhances the electron-acceptor strength of 2,3-Dichloro-5-nitro-1,4-naphthoquinone. Research suggests an electron affinity of 2.24 eV for this compound, compared to 2.05 eV for 2,3-dichloro-1,4-naphthoquinone, highlighting the nitro group's impact. [] This increased electron affinity influences its ability to form complexes, potentially impacting its biological activity and interactions with other molecules.
Q2: What is the significance of synthesizing regioisomers of 2,3-Dichloro-5-nitro-1,4-naphthoquinone?
A2: Synthesizing regioisomers, specifically N(H)-substituted-5-nitro-1,4-naphthoquinones, provides valuable insights into structure-activity relationships. By altering the position of substituents, researchers can assess the impact of these changes on biological activities like antioxidant capacity and enzyme inhibition. For example, one study found that 2-chloro regioisomers generally exhibited higher antioxidant capacities compared to their 3-chloro counterparts. [] This emphasizes the importance of regioisomerism in fine-tuning the properties of these compounds for potential applications.
Q3: Can you elaborate on the antioxidant properties observed in 2,3-Dichloro-5-nitro-1,4-naphthoquinone derivatives?
A3: Studies have shown that certain derivatives of 2,3-Dichloro-5-nitro-1,4-naphthoquinone, particularly those with specific substitutions on the naphthoquinone ring, exhibit notable antioxidant capacities. [] For instance, 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione demonstrated significant antioxidant activity, measured using the CUPRAC method. [] Further investigation into the mechanisms underlying these antioxidant effects is crucial to understanding their potential therapeutic implications.
Q4: What are the potential applications of 2,3-Dichloro-5-nitro-1,4-naphthoquinone based on its complexing properties?
A4: Given its electron-accepting nature and ability to form complexes, 2,3-Dichloro-5-nitro-1,4-naphthoquinone holds promise in various areas. Its complexation with electron donors, such as methyl-substituted anilines, has been investigated. [] Understanding these interactions is crucial for potential applications in fields like material science, where controlled charge transfer plays a vital role. Further research might explore its use in developing new materials with tailored electronic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


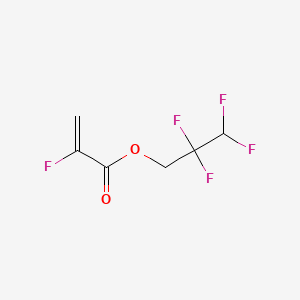
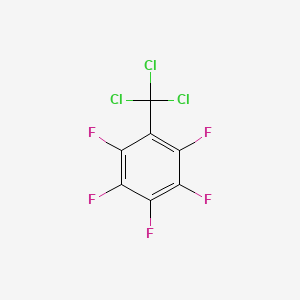
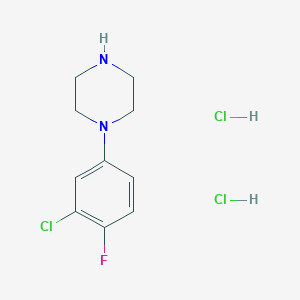

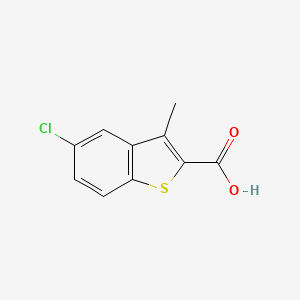
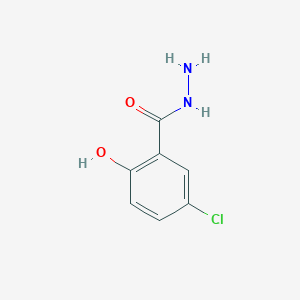
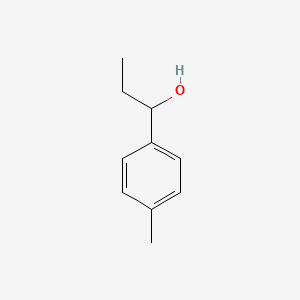
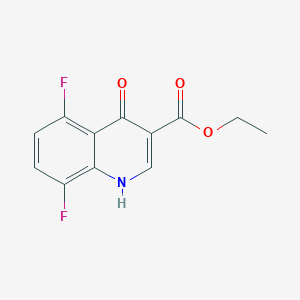
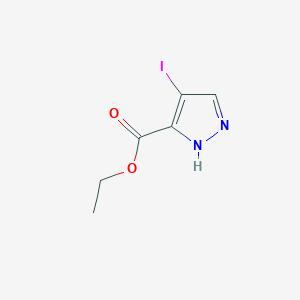
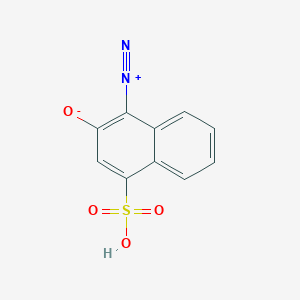
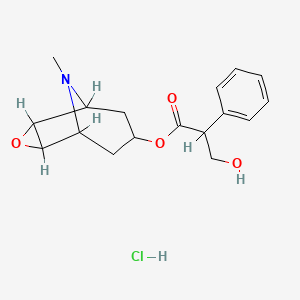
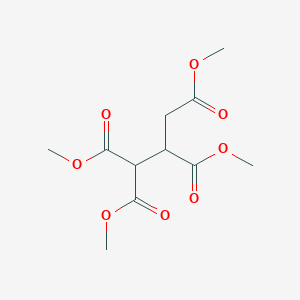
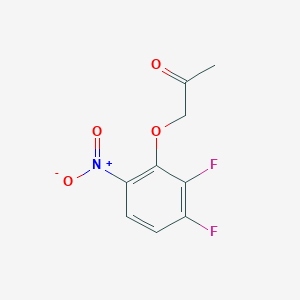
![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)
